Cas no 356558-17-3 (3-(4-chlorophenyl)methylpyrrolidine)
3-(4-chlorophenyl)methylpyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 3-[(4-chlorophenyl)methyl]Pyrrolidine
- 3-(4-chlorobenzyl)pyrrolidine
- PIZZPCUWFMLUSS-UHFFFAOYSA-N
- 3-(4-chlorophenyl)methylpyrrolidine
-
- Inchi: 1S/C11H14ClN/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-4,10,13H,5-8H2
- InChI Key: PIZZPCUWFMLUSS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CC1CNCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 152
- XLogP3: 2.8
- Topological Polar Surface Area: 12
3-(4-chlorophenyl)methylpyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1667378-50mg |
3-[(4-chlorophenyl)methyl]pyrrolidine |
356558-17-3 | 50mg |
$587.0 | 2023-09-21 | ||
| Enamine | EN300-1667378-100mg |
3-[(4-chlorophenyl)methyl]pyrrolidine |
356558-17-3 | 100mg |
$615.0 | 2023-09-21 | ||
| Enamine | EN300-1667378-250mg |
3-[(4-chlorophenyl)methyl]pyrrolidine |
356558-17-3 | 250mg |
$642.0 | 2023-09-21 | ||
| Enamine | EN300-1667378-500mg |
3-[(4-chlorophenyl)methyl]pyrrolidine |
356558-17-3 | 500mg |
$671.0 | 2023-09-21 | ||
| Enamine | EN300-1667378-1000mg |
3-[(4-chlorophenyl)methyl]pyrrolidine |
356558-17-3 | 1000mg |
$699.0 | 2023-09-21 | ||
| Enamine | EN300-1667378-2500mg |
3-[(4-chlorophenyl)methyl]pyrrolidine |
356558-17-3 | 2500mg |
$1370.0 | 2023-09-21 | ||
| Enamine | EN300-1667378-5000mg |
3-[(4-chlorophenyl)methyl]pyrrolidine |
356558-17-3 | 5000mg |
$2028.0 | 2023-09-21 | ||
| Enamine | EN300-1667378-10000mg |
3-[(4-chlorophenyl)methyl]pyrrolidine |
356558-17-3 | 10000mg |
$3007.0 | 2023-09-21 | ||
| Enamine | EN300-1667378-0.05g |
3-[(4-chlorophenyl)methyl]pyrrolidine |
356558-17-3 | 0.05g |
$983.0 | 2023-06-04 | ||
| Enamine | EN300-1667378-0.1g |
3-[(4-chlorophenyl)methyl]pyrrolidine |
356558-17-3 | 0.1g |
$1031.0 | 2023-06-04 |
3-(4-chlorophenyl)methylpyrrolidine Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 3-(4-chlorophenyl)methylpyrrolidine
Introduction to 3-(4-chlorophenyl)methylpyrrolidine (CAS No. 356558-17-3)
3-(4-chlorophenyl)methylpyrrolidine, identified by its Chemical Abstracts Service (CAS) number 356558-17-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its structural versatility and potential applications in drug discovery. The compound features a pyrrolidine ring substituted with a 4-chlorophenylmethyl group, which introduces unique electronic and steric properties that make it a valuable scaffold for developing novel therapeutic agents.
The pyrrolidine moiety is a six-membered nitrogen-containing heterocycle that is widely prevalent in biologically active molecules. Its presence often confers favorable pharmacokinetic properties, including improved solubility and metabolic stability, making it an attractive component in drug design. In contrast, the 4-chlorophenylmethyl substituent introduces a lipophilic aromatic group that can enhance binding affinity to biological targets. The chlorine atom at the para position of the phenyl ring further modulates the electronic distribution, influencing both reactivity and binding interactions.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 3-(4-chlorophenyl)methylpyrrolidine as a key intermediate in the synthesis of small-molecule inhibitors. Studies have demonstrated its utility in targeting enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). The structural features of this compound allow for selective modulation of these enzymes, which are implicated in various chronic diseases, including arthritis, cancer, and cardiovascular disorders.
One of the most compelling aspects of 3-(4-chlorophenyl)methylpyrrolidine is its adaptability in medicinal chemistry. Researchers have leveraged its core structure to develop derivatives with enhanced pharmacological profiles. For instance, modifications at the nitrogen atom of the pyrrolidine ring or variations in the aromatic substitution pattern have led to compounds with improved potency and selectivity. These derivatives are being evaluated in preclinical studies to assess their efficacy against a range of therapeutic targets.
The synthesis of 3-(4-chlorophenyl)methylpyrrolidine involves multi-step organic transformations that highlight its synthetic accessibility. Key steps include the formation of the pyrrolidine core through cyclization reactions, followed by functionalization with the 4-chlorophenylmethyl group via nucleophilic substitution or cross-coupling methodologies. Advances in catalytic systems, such as palladium-catalyzed cross-coupling reactions, have streamlined these processes, enabling higher yields and reduced environmental impact.
In the context of drug development, 3-(4-chlorophenyl)methylpyrrolidine serves as a versatile building block for libraries of compounds that can be screened for biological activity. High-throughput screening (HTS) techniques combined with structure-activity relationship (SAR) studies have been instrumental in identifying lead compounds derived from this scaffold. Such approaches are integral to modern drug discovery pipelines, where rapid identification of promising candidates is essential for accelerating therapeutic development.
The pharmacokinetic properties of 3-(4-chlorophenyl)methylpyrrolidine also warrant discussion. Due to its balanced lipophilicity and metabolic stability, this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are critical for ensuring therapeutic efficacy while minimizing side effects. Additionally, its compatibility with various solvents and reaction conditions makes it amenable to formulation into diverse drug delivery systems.
Recent research has also explored the potential applications of 3-(4-chlorophenyl)methylpyrrolidine in beyond-the-box therapeutics. For example, its structural motif has been incorporated into probes used for biochemical assays aimed at understanding enzyme mechanisms. Furthermore, its ability to interact with biological targets has been exploited in the development of imaging agents for diagnostic purposes. These applications underscore the compound's multifaceted utility beyond traditional pharmaceuticals.
The future prospects for 3-(4-chlorophenyl)methylpyrrolidine are promising, with ongoing studies focusing on expanding its therapeutic applications. Collaborative efforts between academic researchers and industry scientists are driving innovation in this field. By integrating cutting-edge technologies such as artificial intelligence (AI) for molecular design and machine learning (ML) for predictive modeling, the potential of this compound continues to evolve.
In conclusion,3-(4-chlorophenyl)methylpyrrolidine (CAS No. 356558-17-3) represents a significant advancement in pharmaceutical chemistry due to its structural versatility and potential therapeutic applications. Its role as a key intermediate in drug discovery underscores its importance in addressing unmet medical needs across various disease areas. As research progresses,this compound is poised to remain at the forefront of medicinal chemistry innovation.
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